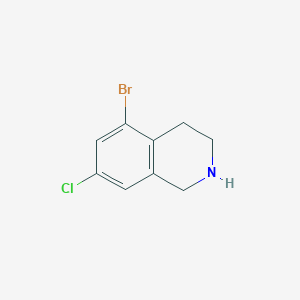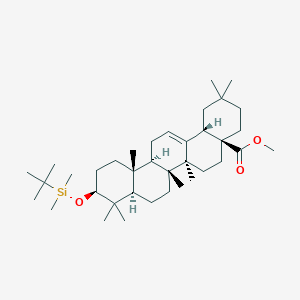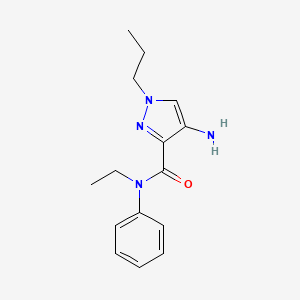
(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives with a chlorophenyl moiety has been explored in various studies. One such compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was prepared through a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The process involved optimizing technological parameters such as raw material ratio, reaction time, and temperature. The optimal conditions were found to be a molar ratio of 1:1.10 at 115°C for 4 hours, yielding the product with an 88.5% success rate. The structure of the synthesized compound was confirmed through various methods .
Molecular Structure Analysis
The molecular structure of the synthesized piperazine derivatives is characterized by the presence of a chlorophenyl group. In the case of the compound mentioned above, the chlorophenyl group is attached to a phenylmethyl moiety, which is further linked to a piperazine ring substituted with an ethanol group. The precise structure was confirmed through characterization techniques, although the specific methods used for confirmation are not detailed in the provided data .
Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reductive amination methods. For instance, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using sodium triacetoxyborohydride in a reductive amination process. This method appears to be a common approach for generating piperazine derivatives with various substituents, indicating its versatility and effectiveness in producing compounds with potential biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound "(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione" are not detailed in the provided papers, similar compounds have been studied for their biological activities. For example, some piperazine derivatives have been screened for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. The screening results showed that certain derivatives exhibited significant biological activities, suggesting that the physical and chemical properties of these compounds contribute to their bioactivity .
科学的研究の応用
Pharmacological Potential
Antipsychotic Applications
Research by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, including variations with benzoylpiperidine and benzisoxazolyl fragments, showed potential as antipsychotic agents, indicating a possible pharmacological application of related chemical structures (Raviña et al., 2000).
Anticancer Activity
A study by Amir et al. (2016) on platinum(II) dithiocarbamate complexes revealed significant in vitro anticancer activity against multiple cancer cell lines. These complexes, featuring furan-2-carbonyl piperazine-1-carbodithioate among their ligands, highlight the therapeutic potential of incorporating furan and piperazine moieties into complex molecules (Amir et al., 2016).
Material Science Applications
Dye-Sensitized Solar Cells
Kim et al. (2011) synthesized phenothiazine derivatives with various conjugated linkers, including furan, to study their effect on dye-sensitized solar cells' performance. The furan-linked derivative exhibited a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the value of such chemical structures in enhancing renewable energy technologies (Kim et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-fluorophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-2-1-3-18(14-16)24-10-12-25(13-11-24)21(27)20-9-8-19(26-20)15-4-6-17(23)7-5-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQVSQOLCRLCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)

![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)




![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)